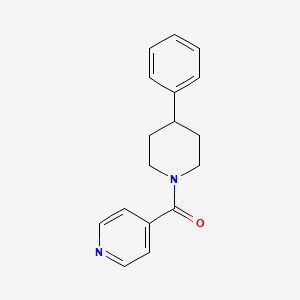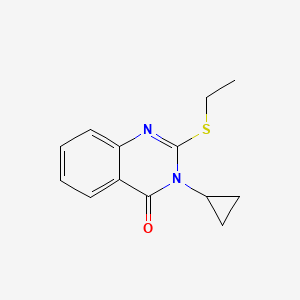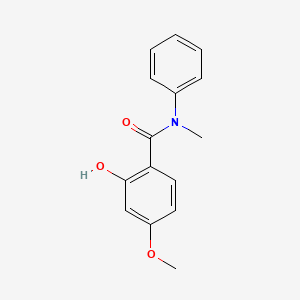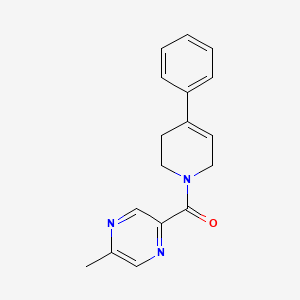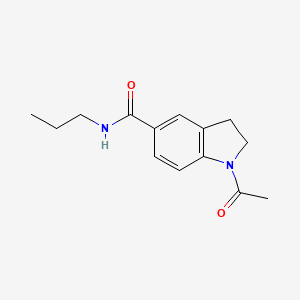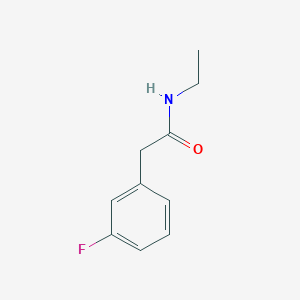![molecular formula C17H24N2O2 B7473877 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has gained significant attention in scientific research. It is commonly known as DM-1 and is used in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1 is a piperazine derivative that has a unique chemical structure, making it a promising compound for developing new drugs.
作用機序
DM-1 exerts its effects through various mechanisms of action. It has been found to inhibit tubulin polymerization, which is essential for cell division and growth. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. DM-1 also inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function. In Parkinson's disease, DM-1 has been found to activate the Nrf2 pathway, which plays a crucial role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
DM-1 has various biochemical and physiological effects on the body. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells. In Alzheimer's disease, DM-1 has been shown to reduce the levels of amyloid-beta plaques and increase the levels of acetylcholine. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
DM-1 has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising compound for developing new drugs. However, the synthesis of DM-1 is a complex process that requires expertise and precision. DM-1 is also a potent compound that requires careful handling and storage. Additionally, DM-1 has limited solubility in water, which can pose challenges in certain experiments.
将来の方向性
DM-1 has shown promising results in various scientific research fields, and there are several future directions for its use. In cancer research, DM-1 can be further developed as an anti-cancer agent and used in combination with other drugs to enhance its efficacy. In Alzheimer's disease research, DM-1 can be studied further to understand its mechanism of action and develop new drugs that target the disease. In Parkinson's disease research, DM-1 can be used to develop new drugs that protect dopaminergic neurons and improve motor function.
In conclusion, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has significant potential in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1's unique chemical structure, mechanism of action, and biochemical and physiological effects make it a promising compound for developing new drugs. Its advantages and limitations for lab experiments should be carefully considered, and future directions for its use should be explored to further understand its potential.
合成法
DM-1 can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzoyl chloride with piperazine. The resulting product is then reacted with 2-methylpropan-1-one to yield DM-1. The synthesis of DM-1 is a complex process that requires expertise and precision, but it is crucial for obtaining high-quality DM-1 for scientific research.
科学的研究の応用
DM-1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DM-1 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In Alzheimer's disease, DM-1 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons and improve motor function.
特性
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)11-14(15)4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXGZTVBVFCYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)


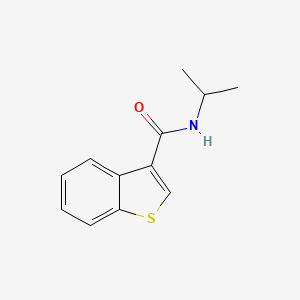
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
